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molecular formula C14H9Cl2FN2O B8315244 3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile

3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile

Cat. No. B8315244
M. Wt: 311.1 g/mol
InChI Key: WCXOLXMRYQMCRI-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

3-Chloro-5-({6-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluorophenyl}oxy)benzonitrile (1.9 g, 4.3 mmol) was dissolved in MeOH (50 mL) and hydrazine monohydrate (0.63 mL, 12.9 mmol) was added. The reaction mixture was placed in an oil bath at 60° C. and stirred for 2 h. Another portion of hydrazine monohydrate (0.63 mL, 12.9 mmol) was added and the reaction was stirred for 1 h. Purification was accomplished by column chromatography (CH2Cl2/MeOH) to afford the title compound (11 g, 82%).
Name
3-Chloro-5-({6-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluorophenyl}oxy)benzonitrile
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
0.63 mL
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10][C:11]2[C:16]([Cl:17])=[CH:15][CH:14]=[C:13]([CH2:18][N:19]3C(=O)C4C(=CC=CC=4)C3=O)[C:12]=2[F:30])[CH:9]=1)[C:5]#[N:6].O.NN>CO>[NH2:19][CH2:18][C:13]1[C:12]([F:30])=[C:11]([O:10][C:8]2[CH:7]=[C:4]([CH:3]=[C:2]([Cl:1])[CH:9]=2)[C:5]#[N:6])[C:16]([Cl:17])=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
3-Chloro-5-({6-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluorophenyl}oxy)benzonitrile
Quantity
1.9 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(C1)OC1=C(C(=CC=C1Cl)CN1C(C2=CC=CC=C2C1=O)=O)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.63 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0.63 mL
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was placed in an oil bath at 60° C.
STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC=1C(=C(C(=CC1)Cl)OC=1C=C(C#N)C=C(C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 822.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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